5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

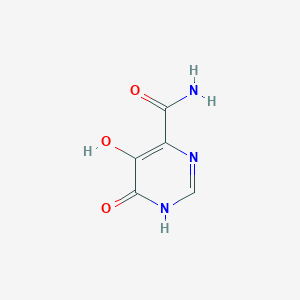

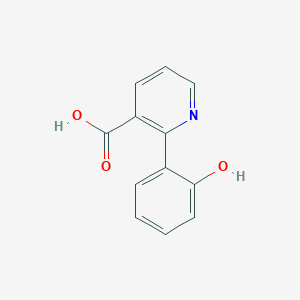

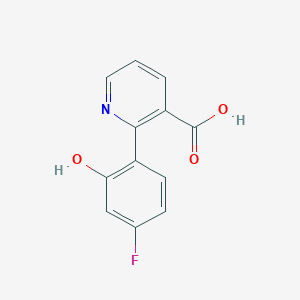

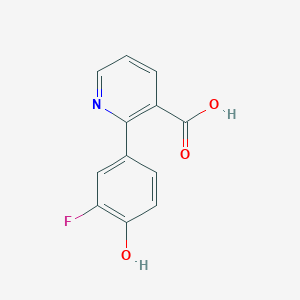

5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide is a chemical compound with the molecular formula C5H5N3O3 . It has a molecular weight of 155.11 and is an off-white solid . The IUPAC name for this compound is 5,6-dihydroxy-4-pyrimidinecarboxamide .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide, has been studied extensively. One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

The InChI code for 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide is 1S/C5H5N3O3/c6-4(10)2-3(9)5(11)8-1-7-2/h1,9H,(H2,6,10)(H,7,8,11) . This indicates that the compound contains five carbon atoms, five hydrogen atoms, three nitrogen atoms, and three oxygen atoms.Physical And Chemical Properties Analysis

5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide is an off-white solid . The compound’s physical form and purity are important properties to consider in chemical analyses and applications.科学的研究の応用

Synthesis and Biological Properties

5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide has been studied for its synthesis and potential biological properties. For example, Machoń and Jasztold-Howorko (1981) investigated derivatives of 5-aminoorotic acid, including 2,4-Dihydroxy-5-benzoylaminopyrimidine-6-carboxylic acid, which showed promising anti-inflammatory and analgesic activity (Machoń & Jasztold-Howorko, 1981).

Improved Synthesis Methods

Researchers like Inukai et al. (1976) have developed improved synthesis methods for pyrimidine derivatives. Their work includes the synthesis of compounds like 5-Amino-6-hydroxy-2-methlythiopyrimidine-4-carboxamide, which are valuable for further chemical studies (Inukai et al., 1976).

将来の方向性

The future directions for research on 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications. The development of new pyrimidines as anti-inflammatory agents is one possible research direction . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

作用機序

Target of Action

The primary target of 5,6-Dihydroxypyrimidine-4-carboxamide is the HIV-1 integrase , a viral enzyme required for replication . This compound exhibits potent inhibition of the HIV-integrase-catalyzed strand transfer process . It also targets the HIV-1 nucleocapsid protein , a small basic DNA and RNA binding protein that is absolutely necessary for viral replication .

Mode of Action

5,6-Dihydroxypyrimidine-4-carboxamide interacts with its targets by inhibiting the strand transfer process catalyzed by HIV-1 integrase . This prevents the integration of the viral genome into the host cell’s DNA, thereby blocking the replication of the virus .

Biochemical Pathways

The compound affects the pathway of HIV-1 replication. By inhibiting the HIV-1 integrase, it disrupts the integration of the viral genome into the host cell’s DNA, a crucial step in the viral replication cycle . This results in the prevention of new virus particles’ production and spread.

Pharmacokinetics

The compound has been found to have good pharmacokinetic properties in preclinical species . It exhibits low nanomolar activity in the cellular HIV spread assay in the presence of 50% normal human serum . This suggests that the compound has good bioavailability and can effectively reach its target sites in the body.

Result of Action

The result of the action of 5,6-Dihydroxypyrimidine-4-carboxamide is the inhibition of HIV-1 replication. By blocking the action of HIV-1 integrase, the compound prevents the production and spread of new virus particles . This can help to control the progression of HIV-1 infection.

Action Environment

The action of 5,6-Dihydroxypyrimidine-4-carboxamide can be influenced by various environmental factors. For instance, the presence of serum proteins can affect the compound’s activity . .

特性

IUPAC Name |

5-hydroxy-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4(10)2-3(9)5(11)8-1-7-2/h1,9H,(H2,6,10)(H,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMMIALSNIFKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)